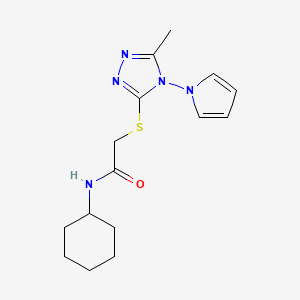

N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 5, a pyrrole ring at position 4, and a thioether-linked acetamide moiety bearing a cyclohexyl group. The presence of both triazole and pyrrole moieties enhances its capacity for hydrogen bonding and π-π interactions, which are critical for binding to biological targets .

Synthetic routes for analogous compounds involve alkylation of 1,2,4-triazole-3-thiol intermediates with chloroacetamides under basic conditions (e.g., Cs₂CO₃/NaI in acetonitrile), as described for structurally related N-R-2-(triazolylthio)acetamides .

Properties

IUPAC Name |

N-cyclohexyl-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5OS/c1-12-17-18-15(20(12)19-9-5-6-10-19)22-11-14(21)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXCPJOZORDRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide generally involves the cyclization of appropriate precursors. The reaction typically starts with the synthesis of the pyrrole and triazole rings, followed by their conjugation via thioacetamide linkage under controlled conditions. Reagents like cyclohexylamine, sulfur sources, and acylating agents are commonly used.

Industrial Production Methods: : On an industrial scale, the production often employs a multi-step synthetic process optimized for yield and purity. Key steps include the formation of the core heterocyclic structure, which is followed by functional group transformations and final purification processes. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in enhancing the efficiency.

Chemical Reactions Analysis

Types of Reactions: : The compound is known to undergo various chemical reactions including oxidation, reduction, and substitution. Its thioacetamide group can be particularly reactive, making it prone to nucleophilic substitution.

Common Reagents and Conditions: : Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction can involve agents such as sodium borohydride. Substitution reactions can be facilitated using strong nucleophiles under appropriate solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: : These reactions can yield a range of products, depending on the reactive sites involved. For instance, oxidation may convert the thioacetamide group to a sulfoxide or sulfone, while substitution could replace the sulfur atom with various nucleophiles.

Scientific Research Applications

Chemistry: : The compound serves as an intermediate in the synthesis of more complex molecules, especially in heterocyclic chemistry. It’s valuable in studying reaction mechanisms and pathways due to its unique structure.

Biology and Medicine: : It shows promise in medicinal chemistry, potentially offering therapeutic benefits through its interactions with biological targets. Preliminary studies suggest it may inhibit specific enzymes or receptors involved in disease pathways.

Industry: : In industrial applications, this compound could be used in the development of new materials or as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects typically involves its interaction with molecular targets such as enzymes or receptors. The presence of heterocyclic rings enables it to form stable complexes with these targets, thereby modulating their activity. These interactions may influence biological pathways and lead to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Key Observations:

Structural Variations :

- The target compound is distinguished by its pyrrole and cyclohexyl substituents, which confer unique steric and electronic properties compared to pyridinyl (VUAA1/OLC15) or phenyl (Compound 6c) analogs.

- N-R groups (e.g., cyclohexyl vs. ethylphenyl) significantly influence solubility and target affinity .

Synthetic Efficiency :

- Yields for triazole-thioacetamides vary widely (50–90%), with microwave-assisted methods offering higher efficiency for complex analogs .

- The target compound’s synthesis likely mirrors the Cs₂CO₃/NaI-mediated alkylation route used for N-cyclohexyl derivatives .

Bioactivity Trends: VUAA1 and OLC15 demonstrate the impact of pyridinyl substitution on ion channel modulation, whereas pyrrole-containing analogs (target compound, ) may exhibit divergent binding modes due to enhanced π-stacking .

Computational Predictions :

- Analogs with bulky substituents (e.g., cyclohexyl, benzyl) are predicted to have broader antimicrobial or anticancer activity via PASS screening, though experimental validation is pending .

Biological Activity

N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of functional groups that contribute to its biological activity. The structure includes a cyclohexyl group, a pyrrol moiety, and a triazole unit, which are known to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can affect processes such as cell proliferation and apoptosis.

Receptor Modulation : It acts as a modulator of certain receptors, influencing downstream signaling cascades critical for various physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against various bacterial strains, suggesting potential in treating infections. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Antioxidant | Shows antioxidant properties that may protect cells from oxidative stress. |

| Anti-inflammatory | Reduces inflammation in cellular models, indicating potential therapeutic use in inflammatory diseases. |

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results showed significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cells at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction via caspase activation.

- Antimicrobial Effects : Another study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, showcasing its potential as an antimicrobial agent.

- Anti-inflammatory Properties : In vitro studies demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. What are the key synthetic steps for preparing N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodological Answer : The synthesis involves three main steps:

Hydrazinolysis : Ethyl 5-methyl-1H-pyrazole-3-carboxylate undergoes hydrazinolysis with hydrazine hydrate to form the corresponding hydrazide.

Heterocyclization : Reaction with phenyl isothiocyanate in basic conditions generates the 1,2,4-triazole-3-thiol intermediate.

Alkylation : The thiol group reacts with N-cyclohexyl-2-chloroacetamide under alkaline conditions to yield the final product.

- Characterization : Confirmed via ¹H NMR (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm), IR (C=O stretch at ~1650 cm⁻¹), and LC-MS for purity (>95%) .

Q. How is the structural integrity of the compound validated experimentally?

- Methodological Answer : A combination of analytical techniques is used:

- ¹H NMR : Identifies proton environments (e.g., cyclohexyl, triazole, and pyrrole protons).

- IR Spectroscopy : Confirms functional groups (e.g., amide C=O, thioether C-S).

- Elemental Analysis : Validates empirical formula (C, H, N, S content).

- Chromatography : Thin-layer chromatography (TLC) and LC-MS ensure purity and molecular ion consistency .

Q. What preliminary biological screening methods are applicable for this compound?

- Methodological Answer : Computational tools like PASS Online predict biological activity (e.g., kinase inhibition, antimicrobial potential). Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., EGFR kinase). Example docking scores:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| EGFR Kinase | -8.2 |

| COX-2 | -7.5 |

| Experimental validation follows via enzyme inhibition assays . |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during alkylation?

- Methodological Answer : Critical parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Base Selection : K₂CO₃ or Et₃N improves deprotonation of the thiol group.

- Temperature : 60–80°C balances reaction rate and side-product formation.

- Molar Ratios : A 1:1.2 ratio of thiol intermediate to alkylating agent maximizes yield.

Example Optimization : Adjusting pH to 8–9 and using anhydrous conditions increased yields from 65% to 88% in related triazole-thioacetamides .

Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?

- Methodological Answer :

- NMR Discrepancies : Compare experimental ¹H NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 09). Solvent effects (DMSO vs. CDCl₃) must be accounted for.

- Mass Spectrometry : Use high-resolution LC-MS to distinguish isobaric impurities.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystals are obtainable .

Q. What strategies enhance the compound's bioavailability in drug design studies?

- Methodological Answer :

- ADME Analysis : Predict logP (e.g., 2.1 via SwissADME) to assess lipophilicity. Modify substituents (e.g., cyclohexyl to smaller alkyl groups) to improve solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption.

- Co-crystallization : Improve dissolution rates using co-formers like succinic acid .

Q. How does the presence of the 1H-pyrrol-1-yl group influence biological activity compared to analogs?

- Methodological Answer :

- Comparative Docking : Replace pyrrole with phenyl or pyridyl groups in docking simulations. Pyrrole’s electron-rich π-system enhances interactions with hydrophobic pockets (e.g., in kinases).

- SAR Studies : Synthesize analogs and test against biological targets. Example

| Substituent | IC₅₀ (EGFR Kinase) |

|---|---|

| 1H-Pyrrol-1-yl | 0.45 µM |

| Phenyl | 1.2 µM |

| 4-Pyridyl | 0.9 µM |

- Mechanistic Insight : Pyrrole’s H-bonding capacity may stabilize protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.